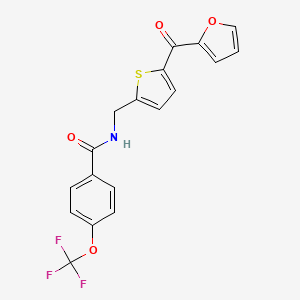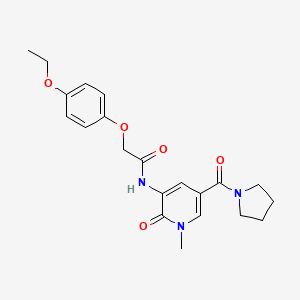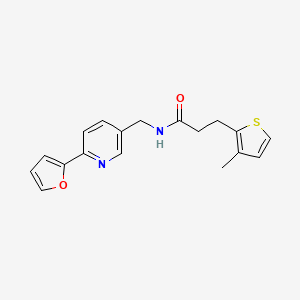
4-ethoxyquinoline-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid . This method is known for its efficiency and good yield.
Another method involves the condensation reaction between isatins and sodium pyruvate under microwave irradiation, which results in the formation of quinoline-2,4-dicarboxylic acid . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted processes and transition metal-catalyzed reactions are common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
4-Ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, various substituted quinoline derivatives, and other quinoline-based compounds .
科学的研究の応用
4-Ethoxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics.
類似化合物との比較
4-Ethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Lacks the ethoxy group, resulting in different chemical properties and biological activities.
4-Hydroxyquinoline-2-carboxylic acid: Contains a hydroxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Quinoline-4-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
4-ethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNURCOPSSYKOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)
![1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414948.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)


![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)

